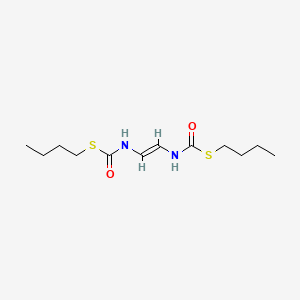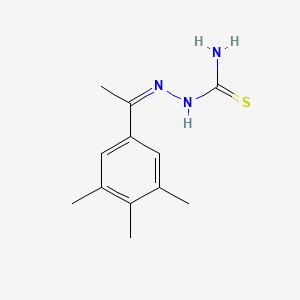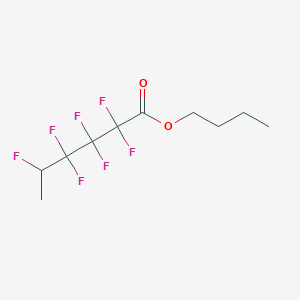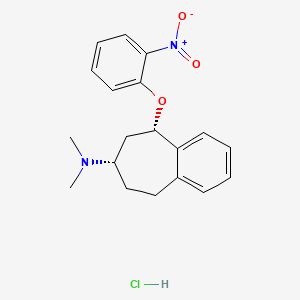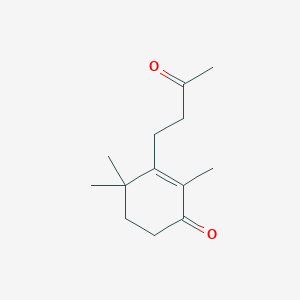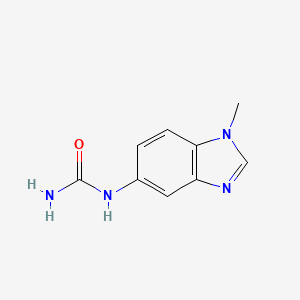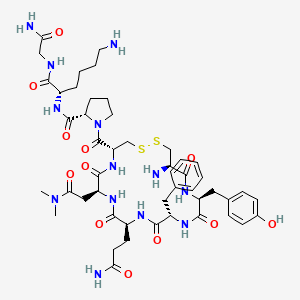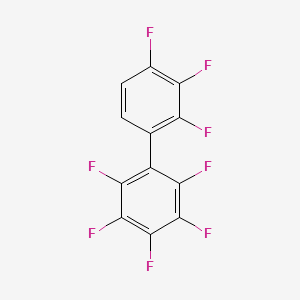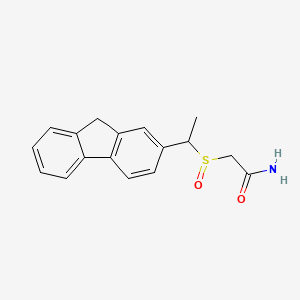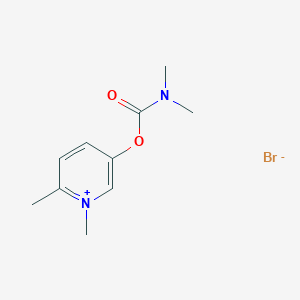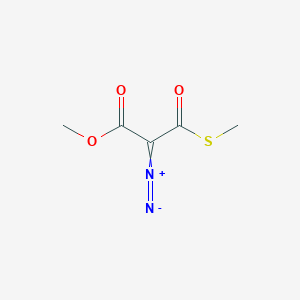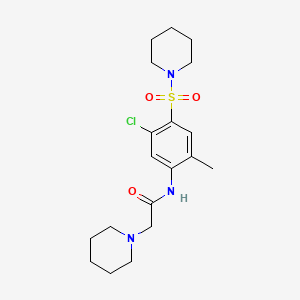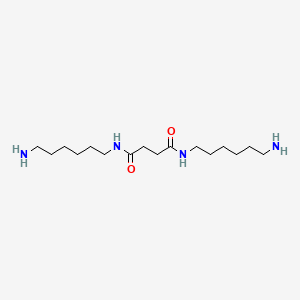
Butanediamide, N,N'-bis(6-aminohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanediamide, N,N’-bis(6-aminohexyl)- is an organic compound with the molecular formula C16H34N4O2. It is a derivative of butanediamide, where two 6-aminohexyl groups are attached to the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N’-bis(6-aminohexyl)- typically involves the reaction of butanediamide with 6-aminohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Butanediamide, N,N’-bis(6-aminohexyl)- is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and environmental impact. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butanediamide, N,N’-bis(6-aminohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Butanediamide, N,N’-bis(6-aminohexyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and targeting.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Butanediamide, N,N’-bis(6-aminohexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(6-aminohexyl)hexanediamide: Similar in structure but with different functional groups.
N,N’-Bis(6-aminohexyl)-1,6-hexanediamine: Another related compound with similar properties.
Uniqueness
Butanediamide, N,N’-bis(6-aminohexyl)- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biomolecules sets it apart from other similar compounds .
Propiedades
Número CAS |
67391-62-2 |
|---|---|
Fórmula molecular |
C16H34N4O2 |
Peso molecular |
314.47 g/mol |
Nombre IUPAC |
N,N'-bis(6-aminohexyl)butanediamide |
InChI |
InChI=1S/C16H34N4O2/c17-11-5-1-3-7-13-19-15(21)9-10-16(22)20-14-8-4-2-6-12-18/h1-14,17-18H2,(H,19,21)(H,20,22) |
Clave InChI |
AEFOQQIIXKAIMT-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)CCC(=O)NCCCCCCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


